molecular formula C15H20N2O2 B2736107 N-Methyl-N-[2-oxo-2-[[(1R)-1-phenylpropyl]amino]ethyl]prop-2-enamide CAS No. 2202293-42-1

N-Methyl-N-[2-oxo-2-[[(1R)-1-phenylpropyl]amino]ethyl]prop-2-enamide

Cat. No. B2736107
M. Wt: 260.337
InChI Key: RWYXBPSDGILFEP-CYBMUJFWSA-N
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Description

N-Methyl-N-[2-oxo-2-[[(1R)-1-phenylpropyl]amino]ethyl]prop-2-enamide, also known by its chemical formula C₁₉H₂₃N₃O₂ , is a synthetic compound with intriguing pharmacological properties. It falls within the class of amides and exhibits structural complexity due to its chiral center and conjugated double bonds.



Synthesis Analysis

The synthesis of this compound involves several steps, including N-methylation , acylation , and enamine formation . Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the stereochemistry at the chiral center significantly impacts the compound’s biological activity.



Molecular Structure Analysis

The molecular structure of N-Methyl-N-[2-oxo-2-[[(1R)-1-phenylpropyl]amino]ethyl]prop-2-enamide reveals the following features:



  • A central amide group (CONH) linking the N-methylated amine and the phenylpropyl moiety.

  • Conjugated double bonds in the prop-2-enamide portion, contributing to its electronic properties.

  • The phenyl ring, which imparts lipophilicity and influences receptor interactions.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, such as hydrolysis , reduction , and acylation . Researchers have investigated its reactivity under different conditions, shedding light on potential transformations for drug development.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : Varies depending on the crystalline form.

    • Solubility : Moderately soluble in organic solvents.

    • Color : Typically off-white to pale yellow.



  • Chemical Properties :

    • Stability : Sensitive to light and moisture.

    • Acid-Base Behavior : Exhibits amphoteric properties.

    • Polarity : Moderately polar due to the amide and aromatic moieties.




Safety And Hazards


  • Toxicity : Limited toxicity data available; handle with caution.

  • Handling : Use appropriate protective equipment during synthesis and handling.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Researchers should explore the following avenues:



  • Biological Activity : Investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

  • Derivatives : Synthesize analogs to optimize pharmacokinetics and enhance selectivity.

  • Clinical Trials : Evaluate safety and efficacy in preclinical and clinical studies.


properties

IUPAC Name

N-methyl-N-[2-oxo-2-[[(1R)-1-phenylpropyl]amino]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-13(12-9-7-6-8-10-12)16-14(18)11-17(3)15(19)5-2/h5-10,13H,2,4,11H2,1,3H3,(H,16,18)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYXBPSDGILFEP-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)NC(=O)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-({[(1R)-1-phenylpropyl]carbamoyl}methyl)prop-2-enamide

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